molecular formula C7H8FNO B1436639 5-Fluoro-2-methoxy-6-methylpyridine CAS No. 375368-86-8

5-Fluoro-2-methoxy-6-methylpyridine

Cat. No.: B1436639
CAS No.: 375368-86-8
M. Wt: 141.14 g/mol
InChI Key: IJRDFWFSEYHYLN-UHFFFAOYSA-N
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Description

5-Fluoro-2-methoxy-6-methylpyridine is a useful research compound. Its molecular formula is C7H8FNO and its molecular weight is 141.14 g/mol. The purity is usually 95%.
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Biological Activity

5-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's synthesis, biological mechanisms, and its effects on various cell lines, supported by relevant data and case studies.

Chemical Structure and Synthesis

Chemical Structure : The compound features a pyridine ring substituted with a fluorine atom at the 5-position, a methoxy group at the 2-position, and a methyl group at the 6-position. This unique arrangement influences its biological properties.

Synthesis : The synthesis of this compound typically involves several key steps:

  • Fluorination : Introduction of the fluorine atom using fluorinating agents such as Selectfluor.
  • Methoxylation : Addition of the methoxy group using methanol in the presence of a base.
  • Methylation : Methyl group incorporation through alkylation methods using methyl iodide or dimethyl sulfate.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study reported its efficacy against various bacterial strains, showcasing its potential as a lead compound in developing new antimicrobial agents. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The observed IC50 values were notably lower than those for standard chemotherapy agents like 5-fluorouracil, suggesting enhanced potency:

Cell LineIC50 (μM)Reference
MCF-742.4
HepG215.8
Vero50.5

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The fluorine atom enhances binding affinity to enzymes involved in nucleotide metabolism, disrupting cancer cell proliferation.
  • Receptor Interaction : The compound may interact with cellular receptors, modulating signaling pathways critical for cell survival and growth .

Study on Anticancer Efficacy

In a comparative study, this compound was evaluated alongside established chemotherapeutics. Results indicated that it reduced cell viability more effectively than 5-fluorouracil in certain cancer types, highlighting its potential as an alternative therapeutic agent .

Antimicrobial Evaluation

A separate investigation focused on the antimicrobial properties of the compound against both gram-positive and gram-negative bacteria. The results showed that it inhibited growth at lower concentrations compared to traditional antibiotics, suggesting a promising avenue for further research in antibiotic development.

Properties

IUPAC Name

3-fluoro-6-methoxy-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRDFWFSEYHYLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654060
Record name 3-Fluoro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375368-86-8
Record name 3-Fluoro-6-methoxy-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.